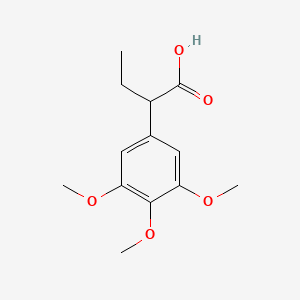

2-(3,4,5-trimethoxyphenyl)butanoic Acid

概要

説明

“2-(3,4,5-trimethoxyphenyl)butanoic Acid” is a chemical compound with the molecular formula C13H18O5 . It has a molecular weight of 254.28 g/mol . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) . The Canonical SMILES structure is CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 254.28 g/mol . It has a topological polar surface area of 65 Ų . The compound has a rotatable bond count of 6 . The exact mass of the compound is 254.11542367 g/mol .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : The synthesis of compounds related to 2-(3,4,5-trimethoxyphenyl)butanoic acid, like 3,4,5-trimethoxybenzoic acid, can be achieved through carbon-carbon bond forming reactions. This involves using reagents like 3,4,5-trimethoxyphenyl bromide, which is lithiated and carboxylated to generate related compounds (Hoye & Kaese, 1982).

Biological and Medicinal Applications

Cholinesterase Inhibitory Activity : A study on nature-inspired 3,4,5-trimethoxycinnamates, which include the starting 3,4,5-trimethoxyphenyl compound, demonstrated their potential in inhibiting acetylcholinesterase and butyrylcholinesterase. These findings suggest therapeutic applications in diseases where cholinesterase activity is a concern, like Alzheimer's (Kos et al., 2021).

Synthesis of Bioactive Derivatives : Research into the synthesis of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives highlights the potential of these compounds in biological activities. The structures of these compounds were confirmed, hinting at their diverse biological and pharmacological applications (Chaitramallu et al., 2017).

Environmental and Material Science

Optical Gating in Nanofluidic Devices : A study demonstrated the use of a photolabile group, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, in the optical gating of nanofluidic devices. This research suggests potential applications in controlled release, sensing, and information processing, showing how derivatives of butanoic acid can contribute to advanced material science (Ali et al., 2012).

Green Chemistry in Corrosion Inhibition : The study of spirocyclopropane derivatives, including compounds with 3,4,5-trimethoxyphenyl groups, has shown promise in environmentally friendly corrosion inhibition. This research indicates the potential for these compounds in protecting materials from corrosion in acidic environments (Chafiq et al., 2020).

Safety and Hazards

作用機序

Target of Action

Similar compounds with the trimethoxyphenyl (tmp) functional group have been found to inhibit taq polymerase and telomerase, and down-regulate erk2 (extracellular signal regulated kinase 2) protein .

Mode of Action

Tmp compounds have been shown to trigger caspase activation by a possible oxidative mechanism and inhibit erks phosphorylation . This suggests that 2-(3,4,5-trimethoxyphenyl)butanoic Acid may interact with its targets in a similar manner.

Biochemical Pathways

The inhibition of erks phosphorylation by tmp compounds suggests that the mapk/erk pathway, which is involved in cell proliferation, differentiation, and migration, could be affected .

Result of Action

The inhibition of taq polymerase and telomerase, and the down-regulation of erk2 protein by tmp compounds suggest potential anti-proliferative and pro-apoptotic effects .

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4,5-trimethoxyphenyl)butanoic Acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "butyric anhydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Step 1: Condensation of 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form 3-(3,4,5-trimethoxyphenyl)-2-propenoic acid.", "Step 3: Reduction of the double bond in the propenoic acid using sodium hydroxide and hydrogen gas to form 3-(3,4,5-trimethoxyphenyl)propanoic acid.", "Step 4: Esterification of the propanoic acid with butyric anhydride in the presence of sulfuric acid to form 2-(3,4,5-trimethoxyphenyl)butyric acid.", "Step 5: Conversion of the butyric acid to the target compound, 2-(3,4,5-trimethoxyphenyl)butanoic acid, through acetylation with acetic anhydride in the presence of sulfuric acid and subsequent hydrolysis with sodium bicarbonate.", "Step 6: Purification of the target compound through extraction with diethyl ether, washing with water and drying with magnesium sulfate, and recrystallization from petroleum ether." ] } | |

CAS番号 |

1212160-00-3 |

分子式 |

C13H18O5 |

分子量 |

254.28 g/mol |

IUPAC名 |

(2R)-2-(3,4,5-trimethoxyphenyl)butanoic acid |

InChI |

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m1/s1 |

InChIキー |

WBULUDGUWZFLMO-SECBINFHSA-N |

異性体SMILES |

CC[C@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |

SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |

正規SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |

製品の起源 |

United States |

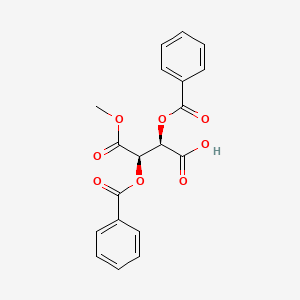

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B3039532.png)